molecular formula C19H21ClF3NO2 B1667988 Benfluorex hydrochloride CAS No. 23642-66-2

Benfluorex hydrochloride

Cat. No. B1667988
CAS RN: 23642-66-2
M. Wt: 387.8 g/mol
InChI Key: NLOALSPYZIIXEO-UHFFFAOYSA-N
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Description

Benfluorex hydrochloride is a hepatic nuclear factor 4 alpha (HNF4α) activator . It is an anorectic and hypolipidemic agent that is structurally related to fenfluramine, a substituted amphetamine . It may improve glycemic control and decrease insulin resistance in people with poorly controlled type-2 diabetes . It has been used for the treatment of atherogenic metabolic disorders and impaired carbohydrate metabolism .


Synthesis Analysis

The synthesis of benfluorex was first reported approximately 40 years ago . It was introduced as a drug termed Mediator by Servier, France, in 1976, containing the hydrochloride of benfluorex .


Molecular Structure Analysis

Two polymorphic forms of benfluorex hydrochloride, phases I and II, were isolated as monophasic polycrystalline samples. They were structurally characterized using ab initio X-ray powder diffraction methods and a global optimization strategy .


Chemical Reactions Analysis

Human urinary metabolites of benfluorex were characterized by gas chromatography–electron ionization–mass spectrometry (GC-EI-MS) as well as liquid chromatography–electrospray ionization–high resolution/high accuracy tandem mass spectrometry (LC-ESI-MS/MS) .

Scientific Research Applications

Phase Behavior and Polymorphism

  • Phase Relationships and Polymorphism : Benfluorex hydrochloride exhibits interesting phase behavior with elusive solid-solid phase transitions. The racemic benfluorex-HCl is enantiotropic, with polymorph II and I being the low- and high-temperature phases, respectively. Under certain conditions, it becomes monotropic, with polymorph II as the stable phase. This study underscores the importance of considering pressure and volume in understanding the phase equilibria of benfluorex hydrochloride (Barrio et al., 2012).

  • Structural Characterization of Polymorphs : The structural characterization of benfluorex hydrochloride polymorphs has been done using X-ray powder diffraction methods. This characterization is crucial in understanding the crystalline forms of this compound, which can have implications for its stability and solubility (Maccaroni et al., 2010).

Metabolic Impacts and Gene Expression

  • Effects on Fatty Acid and Glucose Metabolism : Benfluorex and its metabolites significantly influence fatty acid and glucose metabolism in rat hepatocytes. This includes the reduction of beta-oxidation rates and gluconeogenesis, and changes in the expression of genes encoding enzymes involved in these metabolic pathways. Such studies contribute to a deeper understanding of the metabolic effects of benfluorex at the cellular level (Kohl et al., 2002).

  • Activation of HNF4α : Benfluorex has been found to activate the nuclear receptor transcription factor HNF4α. This discovery offers a novel perspective on its mechanism of action and suggests potential therapeutic applications in conditions like inflammatory bowel disease and diabetes, where HNF4α activators may be beneficial (Lee et al., 2013).

Miscellaneous Applications

  • Doping Control Procedures : Benfluorex has been added to the list of prohibited compounds by the World Anti-Doping Agency, necessitating its detection in routine doping controls. This highlights its relevance in the context of sports medicine and the need for reliable detection methods in urine samples (Thevis et al., 2011).

  • Interaction with Environmental Toxins : Research on the interaction between benfluorex and environmental toxins like trichloroethylene in the developing chick heart provides insights into the potential teratogenic effects of these compounds. This study emphasizes the importance of considering drug-environment interactions in the assessment of drug safety (Harris et al., 2018).

Future Directions

Benfluorex was never approved for use in the United States and was withdrawn in the European Union because of an increased risk of pulmonary hypertension and valvular disease . On March 29, 2021, a French court fined Servier €2.7m (£2.3m) after finding it guilty of deception and manslaughter . The future of Benfluorex hydrochloride is uncertain due to these legal and health concerns.

properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2.ClH/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16;/h2-9,13-14,23H,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOALSPYZIIXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23602-78-0 (Parent)
Record name Benfluorex hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045854
Record name Benfluorex hydrochloride
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Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benfluorex hydrochloride

CAS RN

23642-66-2, 23602-78-0
Record name Benfluorex hydrochloride
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Record name Benfluorex hydrochloride
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Record name Benfluorex hydrochloride
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Record name Benfluorex hydrochloride
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Record name 2-[[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride
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Record name BENFLUOREX HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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